Molecular Weight & Saturation: Differentiating a Vinyl from Alkyl Bromide Building Block
The target compound is a cycloalkenyl (vinyl) bromide with a molecular weight of 161.04 g/mol, which is 2.02 g/mol less than the saturated analog 1-bromo-2-methylcyclopentane (163.06 g/mol) [1]. This difference results from the presence of a double bond, which reduces the hydrogen count by two [1]. The presence of the double bond fundamentally alters the electronic structure and reactivity, creating an sp2-hybridized carbon-bromine bond as opposed to the sp3 bond in the analog.
| Evidence Dimension | Molecular Mass & Saturation State |
|---|---|
| Target Compound Data | 161.04 g/mol; C6H9Br; Compound class: Cycloalkenyl (Vinyl) Bromide |
| Comparator Or Baseline | 1-bromo-2-methylcyclopentane (CAS 31201-11-3): 163.06 g/mol; C6H11Br; Compound class: Cycloalkyl Bromide |
| Quantified Difference | The target compound has a molecular weight that is 2.02 g/mol lower, consistent with a loss of two hydrogen atoms and the introduction of a degree of unsaturation. |
| Conditions | Computed properties from authoritative database PubChem. |
Why This Matters
For procurement, this data confirms the identity and purity of the vinyl bromide synthon, which is crucial for applications requiring a specific hybridization state at the halide-bearing carbon for subsequent C-C bond formation.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10797053, Cyclopentene, 1-bromo-2-methyl-(9CI); and CID 12768468, 1-bromo-2-methylcyclopentane. View Source
